1,3-Dimyristoyl-glycerol 1,3-Dimyristoyl-glycerol 1,3-Dimyristoyl glycerol is a diacylglycerol that contains myristic acid at the sn-1 and sn-3 positions. It has been used as an internal standard for the quantification of free fatty acids, monoacylglycerols, and diacylglycerols in the subcutaneous fat of raw and dry-cured Iberian ham.
DG(14:0/0:0/14:0), also known as diacylglycerol(28:0) or diglyceride, belongs to the class of organic compounds known as 1, 3-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 3. DG(14:0/0:0/14:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, DG(14:0/0:0/14:0) is primarily located in the membrane (predicted from logP).
Brand Name: Vulcanchem
CAS No.: 7770-09-4
VCID: VC20855640
InChI: InChI=1S/C31H60O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-27-29(32)28-36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3
SMILES: CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)O
Molecular Formula: C31H60O5
Molecular Weight: 512.8 g/mol

1,3-Dimyristoyl-glycerol

CAS No.: 7770-09-4

Cat. No.: VC20855640

Molecular Formula: C31H60O5

Molecular Weight: 512.8 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dimyristoyl-glycerol - 7770-09-4

Specification

Description 1,3-Dimyristoyl glycerol is a diacylglycerol that contains myristic acid at the sn-1 and sn-3 positions. It has been used as an internal standard for the quantification of free fatty acids, monoacylglycerols, and diacylglycerols in the subcutaneous fat of raw and dry-cured Iberian ham.
DG(14:0/0:0/14:0), also known as diacylglycerol(28:0) or diglyceride, belongs to the class of organic compounds known as 1, 3-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 3. DG(14:0/0:0/14:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, DG(14:0/0:0/14:0) is primarily located in the membrane (predicted from logP).
CAS No. 7770-09-4
Molecular Formula C31H60O5
Molecular Weight 512.8 g/mol
IUPAC Name (2-hydroxy-3-tetradecanoyloxypropyl) tetradecanoate
Standard InChI InChI=1S/C31H60O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-27-29(32)28-36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3
Standard InChI Key JADYBWICRJWGBW-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)O
Canonical SMILES CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)O

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